molecular formula C18H19BrN4O2S B11644599 N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide

N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide

Cat. No.: B11644599
M. Wt: 435.3 g/mol
InChI Key: OSUUXQITYQQPSF-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiophene derivatives are recognized for their exceptional photophysical properties, making them useful in various applications such as chemosensors .

Properties

Molecular Formula

C18H19BrN4O2S

Molecular Weight

435.3 g/mol

IUPAC Name

N-[5-bromo-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]iminothiophene-2-carboxamide

InChI

InChI=1S/C18H19BrN4O2S/c1-3-22(4-2)11-23-14-8-7-12(19)10-13(14)16(18(23)25)20-21-17(24)15-6-5-9-26-15/h5-10,25H,3-4,11H2,1-2H3

InChI Key

OSUUXQITYQQPSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE typically involves a multi-step processThe final steps involve the coupling of the indole derivative with thiophene-2-carbohydrazide under specific reaction conditions . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The thiophene moiety contributes to its photophysical properties, making it effective in applications like chemosensing .

Comparison with Similar Compounds

Similar compounds include other indole and thiophene derivatives, such as:

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